methyl 4-{[3-(benzoylamino)benzoyl]amino}benzoate
Overview
Description
Methyl 4-{[3-(benzoylamino)benzoyl]amino}benzoate is a useful research compound. Its molecular formula is C22H18N2O4 and its molecular weight is 374.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 374.12665706 g/mol and the complexity rating of the compound is 551. The solubility of this chemical has been described as 0.9 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of Radiopharmaceuticals
Taylor et al. (1996) detailed the synthesis of radiolabeled compounds using a method that yields methyl 4-(2,5-dihydroxybenzylamino)benzoate with high specific activity. This process involves the carbonation of N,N-bis(trimethylsilyl)aniline's lithium salt, followed by several steps to introduce radiolabels, demonstrating its utility in preparing compounds for biomedical imaging applications (Taylor et al., 1996).
Preparation of Polyfunctional Heterocyclic Systems
Pizzioli et al. (1998) investigated the synthesis and transformations of methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate and its 2-benzoyl analog. These compounds are versatile synthons for the preparation of polysubstituted heterocyclic systems, indicating their importance in creating complex molecular architectures for various scientific applications (Pizzioli et al., 1998).
Heterocyclic System Synthesis
Stanovnik et al. (1990) introduced methyl 2-benzoylamino-3-dimethylaminopropenoate as a new reagent for preparing fused pyrimidinones from heterocyclic α-amino compounds. This approach highlights the compound's utility in synthesizing derivatives of various heterocyclic systems, showcasing its versatility in organic synthesis (Stanovnik et al., 1990).
Nitroxide-Mediated Photopolymerization
Guillaneuf et al. (2010) discussed the development of a new alkoxyamine bearing a chromophore group linked to the aminoxyl function, demonstrating its potential as a photoiniferter for polymerization processes. This compound shows significant changes in photophysical properties under UV irradiation, indicating its application in creating materials with specific light-responsive characteristics (Guillaneuf et al., 2010).
Properties
IUPAC Name |
methyl 4-[(3-benzamidobenzoyl)amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4/c1-28-22(27)16-10-12-18(13-11-16)23-21(26)17-8-5-9-19(14-17)24-20(25)15-6-3-2-4-7-15/h2-14H,1H3,(H,23,26)(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYQXHFYQMCZARA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47203097 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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